molecular formula C7H12N2O2 B13024148 (S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol

(S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol

Cat. No.: B13024148
M. Wt: 156.18 g/mol
InChI Key: QWYHXGOOTHWTHU-YFKPBYRVSA-N
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Description

(S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol is a chiral compound with a pyrazole ring substituted with a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol typically involves the reaction of appropriate pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of 4-methoxy-1-methyl-1H-pyrazole with an appropriate chiral alcohol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

(S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Methoxy-1-methyl-1H-pyrazole: A precursor in the synthesis of (S)-1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol.

    1-Methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure.

Uniqueness

This compound is unique due to its chiral nature and specific substitution pattern on the pyrazole ring. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(1S)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m0/s1

InChI Key

QWYHXGOOTHWTHU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NN(C=C1OC)C)O

Canonical SMILES

CC(C1=NN(C=C1OC)C)O

Origin of Product

United States

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